8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound belongs to the tetrahydroimidazo[2,1-c][1,2,4]triazine class, characterized by a fused bicyclic core with partial saturation. Its structure includes a 4-ethoxyphenyl substituent at position 8 and an N-(1-phenylethyl) carboxamide group at position 3. The ethoxyphenyl group introduces electron-donating properties, while the phenylethyl chain may enhance lipophilicity.
Properties
IUPAC Name |
8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-3-30-18-11-9-17(10-12-18)26-13-14-27-21(29)19(24-25-22(26)27)20(28)23-15(2)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXANSCSAWZEKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide ()
- Core : Identical tetrahydroimidazo[2,1-c][1,2,4]triazine.
- Substituents :
- 8-position: 4-Fluorophenyl (electron-withdrawing group).
- 3-position: N-(3-isopropoxypropyl) carboxamide (branched alkoxy chain).
- Molecular Weight : 375.4 g/mol.
- Key Difference : Fluorine’s electronegativity may enhance metabolic stability compared to the ethoxy group in the target compound .
Compound B: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core : Tetrahydroimidazo[1,2-a]pyridine (pyridine fused with imidazole).
- Substituents :
- 7-position: 4-Nitrophenyl (strong electron-withdrawing).
- 3-position: Phenethyl group.
- Molecular Weight: Not explicitly stated, but estimated >500 g/mol due to nitro and ester groups.
- Key Difference : The pyridine core and nitro group may reduce solubility compared to triazine-based analogs .
Substituent Effects on Physicochemical Properties
Research Implications
- Electron-Donating vs. Withdrawing Groups : The target compound’s ethoxyphenyl group may improve binding to targets requiring π-π interactions, whereas fluorine in Compound A could enhance oxidative stability.
- Core Flexibility : The tetrahydroimidazo-triazine core (Target, Compound A) offers tunable solubility, while imidazo-pyridine (Compound B) may prioritize rigidity for specific receptor binding .
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